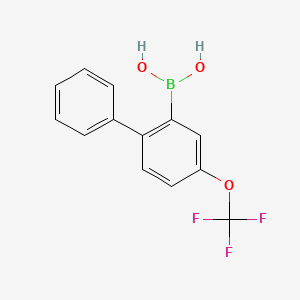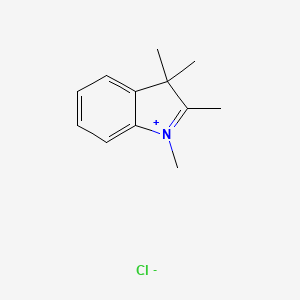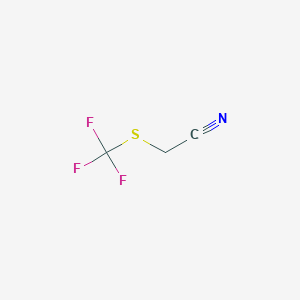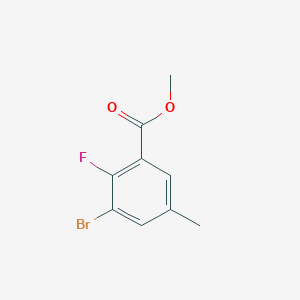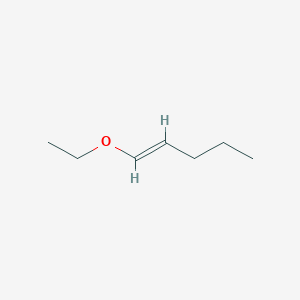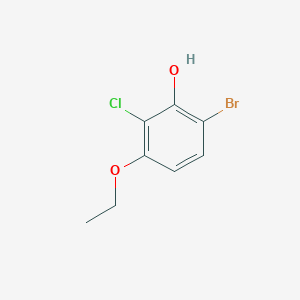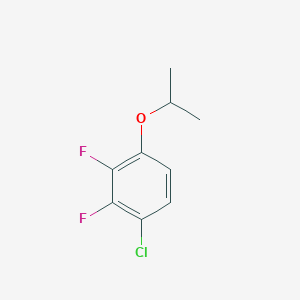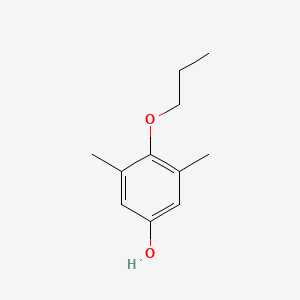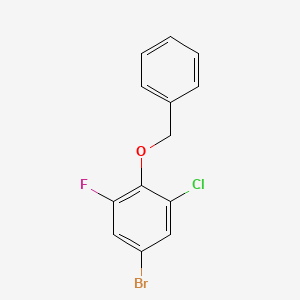
2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyloxy compounds are organic compounds containing a phenoxy group attached to a benzyl group . They are used in various chemical reactions, including Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of benzyloxy compounds often involves the reaction of a benzyl alcohol with a suitable electrophile . For example, 2-benzyloxypyridine can be synthesized from benzyl alcohol and 2-chloropyridine .Molecular Structure Analysis
The molecular structure of benzyloxy compounds can be analyzed using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . The exact structure would depend on the specific substituents on the benzene ring.Chemical Reactions Analysis
Benzyloxy compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used carbon-carbon bond-forming reaction . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyloxy compounds depend on their specific structure. For example, 2-benzyloxy phenol has a molecular weight of 200.233 Da and is a solid at room temperature .Scientific Research Applications
Fluorination Techniques
The fluorination of aromatic compounds, including those similar to 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene, has been extensively researched. Techniques utilizing xenon difluoride (XeF2) in the presence of boron trifluoride etherate (BF3•Et2O) have been developed for the efficient fluorination of benzene derivatives. This method provides a pathway for the synthesis of fluorobenzene and its derivatives, highlighting the significance of halogenated compounds in chemical synthesis and their potential applications in developing new materials or pharmaceuticals (Fedorov et al., 2015).
Cobalt-Catalysed Carbonylation
The cobalt-catalysed methoxycarbonylation process is another significant application involving halogenated compounds like this compound. This process emphasizes the chemoselectivity and regio-selectivity of carbonylation reactions involving polysubstituted halobenzenes. Such reactions facilitate the synthesis of various fluorobenzoic acid derivatives from readily available materials, offering a versatile method for producing complex organic compounds with potential industrial and pharmaceutical applications (Boyarskiy et al., 2010).
Synthesis of Heterocyclic Compounds
The synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones via the reaction of (2-fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines represents an innovative application of halogenated benzene derivatives. This method enables the efficient creation of complex heterocyclic compounds, which could have significant implications in the development of new drugs and materials (Kobayashi et al., 2013).
Vibrational Spectroscopy Studies
Studies on the vibrational spectroscopy of compounds similar to this compound provide insights into their structural and electronic characteristics. For instance, the investigation of 2-chloro-1,3-dibromo-5-fluorobenzene through FTIR and Raman spectroscopy offers valuable data on the in-plane and out-of-plane vibrations, aiding in the understanding of the physical and chemical properties of these compounds (Ilango et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGMVVLLBKLFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




